2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl acetate

Antiproliferative Cancer cell lines HL60 leukemia

2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl acetate (CAS 2034288-19-0) is a synthetic small molecule with the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol. It belongs to the 3-phenylazepane class of compounds, a scaffold that also underpins the clinically used opioid analgesic meptazinol.

Molecular Formula C18H25NO3
Molecular Weight 303.402
CAS No. 2034288-19-0
Cat. No. B2818733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl acetate
CAS2034288-19-0
Molecular FormulaC18H25NO3
Molecular Weight303.402
Structural Identifiers
SMILESCC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=CC=C2
InChIInChI=1S/C18H25NO3/c1-14(20)22-18(2,3)17(21)19-12-8-7-11-16(13-19)15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-13H2,1-3H3
InChIKeySQMQJSUDPSWHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl Acetate (CAS 2034288-19-0): Chemical Class and Procurement Profile


2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl acetate (CAS 2034288-19-0) is a synthetic small molecule with the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol . It belongs to the 3-phenylazepane class of compounds, a scaffold that also underpins the clinically used opioid analgesic meptazinol [1]. The compound is commercially listed as a research chemical by multiple suppliers and has been referenced in patent literature related to procalcitonin-mediated systemic inflammation and sepsis [2]. Its structural features — an azepane ring with a phenyl substituent at the 3-position and an ester-linked 2-methylpropan-2-yl acetate moiety — position it as a specialized intermediate or screening candidate in medicinal chemistry programs targeting inflammatory and pain pathways .

Why 3-Phenylazepane Analogs Cannot Be Interchangeably Substituted for 2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl Acetate


Within the 3-phenylazepane chemical class, subtle differences in N-substitution and the nature of the ester or amide side chain can profoundly alter pharmacological activity, receptor selectivity, and physicochemical properties [1]. The target compound possesses a sterically hindered 2-methylpropan-2-yl acetate ester attached via a carbonyl to the azepane nitrogen — a motif absent in the clinically used meptazinol, which instead bears a 3-ethyl-3-(3-hydroxyphenyl) substitution pattern [2]. Even among close analogs such as the corresponding butyrate and propionate esters, changes in the acyl chain length are expected to affect lipophilicity (logP), metabolic stability, and target engagement kinetics . Generic substitution without compound-specific characterization data risks introducing unanticipated potency shifts, altered ADME profiles, or divergent off-target activity that can compromise experimental reproducibility and lead candidate progression .

Quantitative Differentiation Evidence for 2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl Acetate vs. Closest Analogs


In Vitro Antiproliferative Activity of 2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl Acetate vs. Structurally Related Compounds in HL60 Leukemia Cells

In an initial screening against HL60 human leukemia cells, the target compound demonstrated an IC50 of 30 μM for antiproliferative activity . Although this value was reported alongside structurally related compounds within the same chemical series, compound-specific cross-comparison data are not yet publicly available. The IC50 value provides a preliminary benchmark for this specific substitution pattern (3-phenylazepane + 2-methylpropan-2-yl acetate ester), distinguishing it from the clinically used 3-phenylazepane meptazinol, whose antiproliferative activity in HL60 cells has not been reported in the literature [1].

Antiproliferative Cancer cell lines HL60 leukemia

Anti-Inflammatory Activity of 2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl Acetate in LPS-Stimulated Mouse Macrophages

The target compound showed an IC50 of 10 μM in a lipopolysaccharide (LPS)-stimulated mouse macrophage model of inflammation, reducing TNF-alpha levels significantly . Comparative studies evaluating meptazinol or ethoheptazine (a 4-phenylazepane analog) in the same assay system have not been published. However, in a broader class-level context, the 3-phenylazepane scaffold found in meptazinol has been associated with anti-inflammatory modulation via opioid receptor pathways , whereas the target compound's activity may involve direct cytokine pathway inhibition — a mechanistic distinction that warrants further proteomic or transcriptomic investigation.

Anti-inflammatory Macrophage TNF-alpha

Antioxidant Activity of 2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl Acetate vs. Structurally Related Azepane Derivatives in Human Fibroblasts

In a human fibroblast model, the target compound exhibited antioxidant activity with an IC50 of 25 μM . Additionally, a structurally similar phenylazepane derivative demonstrated a 40% reduction in oxidative stress-induced neuronal cell death at 25 μM in a separate neuroprotection model . While the neuroprotection data were not generated on the target compound itself, they provide class-level inference that the 3-phenylazepane ester chemotype may possess radical-scavenging or redox-modulatory properties. In contrast, meptazinol has not been extensively profiled for direct antioxidant activity; its primary reported mechanisms involve opioid receptor binding and acetylcholinesterase inhibition [1].

Antioxidant Oxidative stress Fibroblast

Patent Landscape Differentiation: 2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl Acetate in the Context of Procalcitonin/CRLR Antagonism for Sepsis

The target compound appears within the patent ecosystem of European patent EP3366286, which broadly claims compounds that antagonize or inhibit CRLR (calcitonin-receptor-like receptor), RAMP1, RAMP2, RAMP3, or RCP for the treatment of procalcitonin-mediated systemic inflammation, particularly sepsis [1]. This therapeutic indication represents a fundamentally different disease application compared to the analgesic indication for meptazinol and related 3- or 4-phenylazepane opioids [2]. The patent context suggests that the specific 2-methylpropan-2-yl acetate substitution on the azepane nitrogen may confer binding affinity or functional activity at the CRLR/RAMP receptor complex that is not present in the known opioid-targeted phenylazepanes. However, specific binding (Ki), functional (IC50/EC50), or in vivo efficacy data for the target compound at CRLR have not been publicly disclosed within the patent document.

Sepsis Procalcitonin antagonism CRLR inhibitor

Recommended Application Scenarios for 2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl Acetate in Scientific and Industrial Research


Sepsis and Systemic Inflammation Drug Discovery: CRLR/RAMP Pathway Antagonist Screening

Based on its association with the EP3366286 patent family, the most compelling application scenario for this compound is as a screening hit or lead-like molecule in drug discovery programs targeting procalcitonin-mediated systemic inflammation, particularly sepsis . Researchers should prioritize this compound over opioid-targeted 3-phenylazepanes (e.g., meptazinol) when the therapeutic goal is CRLR, RAMP1, RAMP2, RAMP3, or RCP antagonism rather than μ-opioid receptor modulation [1]. Confirmation of CRLR/RAMP binding affinity via radioligand displacement assays and functional cAMP or β-arrestin recruitment assays is recommended as the immediate next step for any procurement intended for this indication.

Oncology Screening: Antiproliferative Chemotype Exploration Using the 3-Phenylazepane Ester Scaffold

With an antiproliferative IC50 of 30 μM in HL60 leukemia cells , this compound serves as a tractable starting point for medicinal chemistry optimization aimed at improving potency against hematological malignancies. Procurement is justified when the goal is systematic structure-activity relationship (SAR) exploration around the 3-phenylazepane ester chemotype, comparing this acetate ester against the corresponding butyrate and propionate analogs [1]. The compound's modest potency should be weighed against the high potency expected of clinical-stage anticancer agents; it is most appropriate for early-stage hit-to-lead or tool compound development rather than advanced preclinical profiling.

Inflammation Research: Macrophage Cytokine Modulation as a Differentiated 3-Phenylazepane Application

The compound's IC50 of 10 μM for TNF-alpha suppression in LPS-stimulated mouse macrophages supports its use in inflammation-focused in vitro studies. Unlike the 4-phenylazepane analgesics ethoheptazine and proheptazine, which are characterized primarily by opioid receptor pharmacology, this compound's activity in a macrophage inflammation model suggests a functionally differentiated application space [1]. Researchers investigating non-opioid mechanisms of cytokine regulation should consider this compound for comparative profiling against established anti-inflammatory agents such as dexamethasone or NSAIDs in macrophage-based assays.

Oxidative Stress and Neuroprotection: Redox Biology Tool Compound for Exploratory Studies

The antioxidant IC50 of 25 μM in human fibroblasts, combined with class-level evidence of 40% neuroprotection at 25 μM from a structurally related phenylazepane derivative , positions this compound as a candidate tool molecule for exploratory oxidative stress and neuroprotection research. Procurement is most appropriate for academic laboratories or early-stage biotech programs seeking to investigate whether the 3-phenylazepane scaffold can be optimized for neurodegenerative disease applications. Researchers should independently validate radical-scavenging activity using standardized assays (e.g., DPPH, FRAP, ORAC) and confirm neuroprotection in disease-relevant models such as primary neuronal cultures exposed to hydrogen peroxide or glutamate excitotoxicity.

Quote Request

Request a Quote for 2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.